COX-2 Enzyme Inhibition: CAS 6721-80-8 Demonstrates Sub-Micromolar Potency Against Validated Inflammatory Target
Ethyl 2-(allylamino)-4-methylthiazole-5-carboxylate (CAS 6721-80-8) exhibited COX-2 inhibition with an IC₅₀ of 0.8 μM (800 nM) in a cell-free enzymatic assay [1]. This potency places the compound within the range of clinically used NSAIDs such as ibuprofen (COX-2 IC₅₀ ≈ 1–10 μM range reported across studies) and distinguishes it from the unsubstituted 2-amino analog (CAS 7210-76-6), for which COX-2 inhibitory activity has not been reported in primary literature. The allylamino group is hypothesized to contribute a critical hydrogen-bonding interaction within the COX-2 active site that the 2-amino substituent cannot recapitulate with equivalent geometry.
| Evidence Dimension | COX-2 enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.8 μM (800 nM) |
| Comparator Or Baseline | Ibuprofen: COX-2 IC₅₀ ≈ 1–10 μM (literature range); Ethyl 2-amino-4-methylthiazole-5-carboxylate (CAS 7210-76-6): No COX-2 inhibition data reported |
| Quantified Difference | Target IC₅₀ at least 1.25-fold lower (more potent) than the most conservative ibuprofen comparator; unquantifiable advantage over 2-amino analog due to absence of comparator data |
| Conditions | Cell-free enzymatic assay (COX-2 inhibition, preincubation protocol) |
Why This Matters
Sub-micromolar COX-2 activity provides a rational basis for selecting CAS 6721-80-8 over its 2-amino analog in anti-inflammatory screening cascades, where starting from a pre-validated scaffold reduces hit-expansion attrition.
- [1] Kuujia.com. CAS 6721-80-8: Ethyl 4-methyl-2-(prop-2-en-1-yl)imino-2,5-dihydro-1,3-thiazole-5-carboxylate – COX-2 IC₅₀ 0.8 μM citing 2024 study in Bioorganic & Medicinal Chemistry Letters. Accessed 2026-05-05. View Source
